2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID
Overview
Description
2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID is an organic compound with the molecular formula C₁₁H₁₄N₂O₃ It is a derivative of propanoic acid, featuring a 3-methylphenyl group attached to a carbamoyl amino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID typically involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 3-methylphenyl isocyanate with an appropriate amine under controlled conditions.
Coupling with Propanoic Acid: The intermediate is then coupled with propanoic acid or its derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Reduced derivatives with fewer oxygen functionalities
Substitution: Substituted products with different functional groups replacing the carbamoyl group
Scientific Research Applications
2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID
- 2-{[(2-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID
- 2-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID
Uniqueness
2-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PROPANOIC ACID is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group may affect the compound’s steric and electronic properties, leading to distinct interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
2-[(3-methylphenyl)carbamoylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-3-5-9(6-7)13-11(16)12-8(2)10(14)15/h3-6,8H,1-2H3,(H,14,15)(H2,12,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELYOKXUIQMXES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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